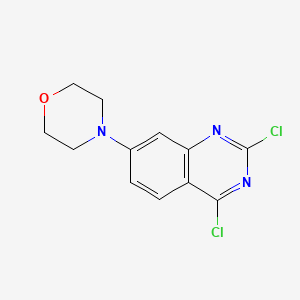
4-(2,4-dichloroquinazolin-7-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichloroquinazolin-7-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of chlorine atoms and a morpholine ring in its structure makes this compound a compound of interest for various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichloroquinazolin-7-yl)morpholine typically involves the reaction of 2,4-dichloroquinazoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 4-(2,4-dichloroquinazolin-7-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .
科学的研究の応用
4-(2,4-dichloroquinazolin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is employed in the study of biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-(2,4-dichloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
類似化合物との比較
2,4-Dichloroquinazoline: Lacks the morpholine ring but shares the dichloroquinazoline core structure.
7-Morpholin-4-ylquinazoline: Contains the morpholine ring but lacks the chlorine atoms at positions 2 and 4.
Uniqueness: 4-(2,4-dichloroquinazolin-7-yl)morpholine is unique due to the presence of both chlorine atoms and the morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC名 |
4-(2,4-dichloroquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-9-2-1-8(17-3-5-18-6-4-17)7-10(9)15-12(14)16-11/h1-2,7H,3-6H2 |
InChIキー |
CWFBUTZQZIRDCZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















